molecular formula C12H13N5O3 B3893006 N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide

N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3893006
M. Wt: 275.26 g/mol
InChI Key: OAKHNLYDZHXXHV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, the acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy ), is a functional group with the formula −OCOCH3 and the structure −O−C (=O)−CH3 .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be optimized for high yield and purity .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction can be used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations that a compound undergoes during chemical reactions. This can involve studying the reaction mechanisms, the intermediates formed, and the factors that influence the rate of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, reactivity, and stability. These properties can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, Lacosamide, a medication used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures, has a specific mechanism of action .

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound .

Future Directions

The future directions for the study of a compound could involve exploring new synthesis methods, investigating new applications, or studying the compound’s effects in biological systems .

properties

IUPAC Name

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzylcarbonimidoyl]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-8(18)19-17-12(10-11(13)16-20-15-10)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHNLYDZHXXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=NCC1=CC=CC=C1)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
Reactant of Route 6
N'-(acetyloxy)-4-amino-N-benzyl-1,2,5-oxadiazole-3-carboximidamide

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